5-Bromo-2-[(difluoromethyl)sulfanyl]aniline
Description
Properties
Molecular Formula |
C7H6BrF2NS |
|---|---|
Molecular Weight |
254.10 g/mol |
IUPAC Name |
5-bromo-2-(difluoromethylsulfanyl)aniline |
InChI |
InChI=1S/C7H6BrF2NS/c8-4-1-2-6(5(11)3-4)12-7(9)10/h1-3,7H,11H2 |
InChI Key |
PLTIAWHLIINZNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)N)SC(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Spectroscopic Characterization of 5-Bromo-2-[(difluoromethyl)sulfanyl]aniline
Executive Summary & Strategic Context
In the landscape of modern medicinal chemistry, the (difluoromethyl)sulfanyl group (-SCF₂H) has emerged as a critical "lipophilic hydrogen bond donor." It serves as a bioisostere for thiols (-SH) and hydroxymethyl groups, offering improved metabolic stability and membrane permeability compared to its non-fluorinated counterparts.
This guide provides an in-depth analysis of 5-Bromo-2-[(difluoromethyl)sulfanyl]aniline , a versatile building block. The presence of the bromine atom at the C5 position allows for further functionalization (e.g., Suzuki-Miyaura coupling), while the -SCF₂H group imparts unique electronic properties.
Key Spectroscopic Challenge:
The primary challenge in characterizing this molecule is distinguishing the -SCF₂H proton from aromatic signals and resolving the extensive Carbon-Fluorine (
Structural Analysis & Electronic Environment
To interpret the spectra accurately, we must first analyze the electronic environment created by the three substituents on the benzene ring.
-
Amino Group (-NH₂): A strong electron donor (resonance) positioned at C1. It significantly shields the ortho (C6) and para (C4) positions.
-
Difluoromethylsulfanyl Group (-SCF₂H): Positioned at C2. The sulfur atom is weakly donating, but the highly electronegative fluorine atoms create a strong inductive withdrawing effect (
), deshielding the C2 position and the -SCF₂H proton itself. -
Bromo Group (-Br): Positioned at C5.[1] It exerts a withdrawing inductive effect but a donating resonance effect.
Connectivity & Coupling Network (Graphviz)
The following diagram illustrates the scalar coupling interactions (
Caption: Figure 1. Scalar coupling network showing the dominant Fluorine couplings (Red) and Aromatic proton couplings (Green).
H NMR Spectral Analysis
The proton NMR spectrum is defined by the diagnostic triplet of the -SCF₂H group and the specific splitting pattern of the trisubstituted benzene ring.
Predicted Chemical Shifts & Multiplicities[2]
Solvent: DMSO-
| Proton Assignment | Shift ( | Multiplicity | Coupling Constant ( | Notes |
| -SCF₂H | 7.10 – 7.40 | Triplet (t) | Diagnostic Signal. The large geminal H-F coupling is the fingerprint of this molecule. | |
| H3 (Aromatic) | 7.25 – 7.35 | Doublet (d) | Deshielded by ortho -S- group. | |
| H6 (Aromatic) | 6.90 – 7.05 | Doublet (d) | Shielded by ortho -NH₂. Appears as a narrow doublet (meta coupling). | |
| H4 (Aromatic) | 6.70 – 6.85 | Doublet of Doublets (dd) | Couplings to H3 and H6. | |
| -NH₂ | 5.20 – 5.60 | Broad Singlet (br s) | N/A | Exchangeable with D₂O. Chemical shift varies with concentration.[2] |
Interpretation Logic[4]
-
The "Giant" Triplet: The most distinct feature is the -SCF₂H proton. Unlike standard aromatic triplets (
Hz), this signal will have legs separated by ~56 Hz. On a 400 MHz instrument, this triplet spans ~0.28 ppm.[3] -
Aromatic Region: H6 is the most upfield aromatic proton due to the strong electron-donating effect of the adjacent amino group. H3 is the most downfield aromatic proton, influenced by the sulfur atom and the lack of ortho-donating groups.
C NMR Spectral Analysis
The Carbon-13 spectrum is dominated by
Diagnostic Carbon Signals
| Carbon Assignment | Shift ( | Multiplicity | Coupling ( |
| -SCF₂H | 118.0 – 122.0 | Triplet (t) | |
| C2 (Ipso to S) | 110.0 – 115.0 | Triplet (t) | |
| C1 (Ipso to N) | 148.0 – 152.0 | Singlet (s) | No significant coupling. |
| C5 (Ipso to Br) | 108.0 – 112.0 | Singlet (s) | No significant coupling. |
Technical Insight: The -SCF₂H carbon signal is extremely low intensity due to the splitting of signal energy into a triplet and the lack of Nuclear Overhauser Effect (NOE) enhancement if proton decoupling is not optimized for the specific frequency of the CF₂H proton.
Experimental Protocol: Synthesis & Characterization Workflow
To ensure reproducibility, the following workflow integrates synthesis verification with spectroscopic acquisition.
Workflow Diagram
Caption: Figure 2. Integrated synthesis and spectroscopic validation workflow.
Detailed Methodologies
A. Sample Preparation
-
Solvent: Use DMSO-
(99.9% D) rather than CDCl₃.-
Reasoning: The amino protons (-NH₂) are often broad or invisible in Chloroform due to exchange. DMSO forms hydrogen bonds with the amine, sharpening the signal and slowing exchange, allowing for accurate integration.
-
-
Concentration: 10–15 mg of sample in 0.6 mL solvent.
B.
H NMR Acquisition Parameters (400 MHz)
-
Pulse Sequence: Standard zg30 (30° pulse angle).
-
Spectral Width: 14 ppm (to ensure the broad amine peak and potential downfield shifts are captured).
-
Number of Scans (ns): 16.
-
Relaxation Delay (d1): 2.0 seconds.
-
Apodization: Exponential multiplication with LB = 0.3 Hz.
C.
C NMR Acquisition Parameters
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Critical: Ensure the decoupler covers the Fluorine region if
F decoupling is available; otherwise, standard proton decoupling is sufficient, but C-F splitting will remain (which is diagnostically useful).
-
-
Number of Scans (ns): Minimum 1024 (due to splitting of the CF₂H carbon signal).
-
Relaxation Delay (d1): 2.0 – 3.0 seconds (Quaternary carbons C1, C2, C5 relax slowly).
References
-
Erickson, J. A., & McLoughlin, J. I. (1995).[4] Hydrogen Bond Donor Properties of the Difluoromethyl Group.[5] Journal of Organic Chemistry, 60(6), 1626–1631.[4] [Link]
-
Zafrani, Y., et al. (2017). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Medicinal Chemistry, 9(12). [Link]
-
Hu, J., Zhang, W., & Ni, F. (2014). Synthesis of Difluoromethyl Thioethers from Difluoromethylation of Thiols. Journal of Fluorine Chemistry.[6] [Link]
-
Reich, H. J. (2024). WinPLT NMR Coupling Constants and Chemical Shifts. University of Wisconsin-Madison. [Link]
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potential biological activities of substituted anilines
An In-Depth Technical Guide to the Potential Biological Activities of Substituted Anilines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted anilines represent a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1] Their synthetic tractability and the nuanced effects of substituent modification allow for the fine-tuning of their physicochemical properties and biological activities. This guide provides an in-depth exploration of the diverse biological potential of substituted anilines, focusing on their anticancer, antimicrobial, antioxidant, anti-inflammatory, and neuroprotective activities. We delve into the underlying mechanisms of action, explore critical structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols for their evaluation. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this privileged scaffold.
The Aniline Scaffold: A Privileged Structure in Medicinal Chemistry
Aniline, a simple aromatic amine, is a fundamental building block in organic synthesis. However, it is the strategic placement of various functional groups on the phenyl ring or the nitrogen atom that transforms this basic molecule into a "privileged scaffold." This term denotes a molecular framework that can bind to multiple, diverse biological targets, leading to a wide spectrum of pharmacological effects. The versatility of substituted anilines stems from the ability of the aniline nitrogen and its substituents to engage in crucial molecular interactions—such as hydrogen bonding and van der Waals forces—with enzymatic active sites and cellular receptors.[1] This capacity has been exploited to develop numerous approved drugs and clinical candidates across various therapeutic areas.
A Spectrum of Biological Activities & Mechanisms of Action
The modification of the aniline scaffold has unlocked a remarkable diversity of biological activities. The following sections detail the most significant of these, supported by mechanistic insights.
Anticancer Activity
Substituted anilines are particularly prominent in oncology drug discovery, acting through several distinct mechanisms.[1]
-
Kinase Inhibition: Many cancers are driven by the dysregulation of kinases, enzymes that control cellular signaling pathways responsible for proliferation and survival.[1] Aniline derivatives have been expertly designed to act as ATP-competitive inhibitors. They occupy the ATP-binding pocket of kinases, preventing the phosphorylation of downstream targets and halting the oncogenic signaling cascade.[1] Key targets include receptor tyrosine kinases (RTKs) like Mer and c-Met, as well as non-receptor tyrosine kinases.[1][2]
-
Tubulin Polymerization Inhibition: The cellular cytoskeleton, essential for cell division, relies on the dynamic polymerization and depolymerization of microtubules. Certain aniline-based compounds can bind to tubulin, disrupting microtubule assembly.[1] This interference leads to an arrest of the cell cycle, typically in the G2/M phase, and ultimately triggers programmed cell death, or apoptosis.[1]
Figure 1: ATP-competitive kinase inhibition by a substituted aniline.
Antimicrobial Activity
Aniline derivatives have a long history as antimicrobial agents, most famously as the basis for sulfa drugs.[3] Their mechanisms are varied and can include:
-
Inhibition of Folic Acid Synthesis: Sulfanilamide, a key aniline derivative, acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase. This enzyme is crucial for the synthesis of folic acid, a vital nutrient for bacterial growth and replication. By blocking this pathway, sulfa drugs effectively halt bacterial proliferation.[3]
-
Disruption of Cell Wall Synthesis: Some derivatives can interfere with the structural integrity of the microbial cell wall.[3]
-
Enzyme Inhibition & Nucleic Acid Interference: Other general mechanisms include inhibiting enzymes essential for microbial survival and interfering with nucleic acid synthesis.[3] Certain tropylated aniline derivatives have shown promise as potential anti-tuberculosis agents, exhibiting bactericidal activity against mycobacteria.[4]
Antioxidant Activity
Oxidative stress, caused by an imbalance of free radicals, is implicated in numerous diseases. The amino group of aniline derivatives can donate a hydrogen atom or an electron to neutralize free radicals, making them effective antioxidants.[5][6] The efficacy of this action is highly dependent on the nature and position of other substituents on the aromatic ring.[6] Electron-donating groups generally enhance antioxidant activity by stabilizing the resulting radical.[6] Bis-aniline-derived diselenides have shown potent antioxidant activity, acting as mimics of the glutathione peroxidase (GPx) enzyme.[7]
Anti-inflammatory and Neuroprotective Activities
Inflammation is a complex biological response implicated in many chronic conditions. Certain substituted anilines have demonstrated anti-inflammatory properties, with some fluoroquinolones bearing substituted aniline moieties showing potential.[8] Furthermore, the evaluation of aniline derivatives for neuroprotective effects is an emerging area of research.[9][10] This involves assessing a compound's ability to protect nerve tissue from damage in models of neurodegeneration or ischemic events like stroke.[9][11][12] Comprehensive evaluation often involves measuring a compound's influence on antioxidant enzymes and key cellular markers in both in vitro and in vivo models.[9][11]
Structure-Activity Relationships (SAR)
Understanding the relationship between a molecule's structure and its biological activity is the cornerstone of rational drug design. For substituted anilines, SAR studies provide critical insights into how modifications impact potency, selectivity, and toxicity.
-
Electronic Effects: The electronic nature of the substituents is paramount. In general, the presence of electron-withdrawing groups (e.g., nitro, halo-) tends to increase toxicity and, in some cases, specific inhibitory activity.[13][14] Conversely, electron-donating groups (e.g., alkyl, methoxy) can reduce general toxicity and modulate activity in other ways.[13][14] For instance, in a series of anticancer compounds, derivatives with an electron-donating methoxy group showed higher activity than those with an electron-withdrawing nitro group.[15]
-
Steric Effects: The size and position of substituents can create steric hindrance, which may prevent the molecule from fitting into a target's binding site.[16] However, this can also be advantageous, for example, by preventing metabolic activation that could lead to genotoxicity.[16]
-
Lipophilicity and Hydrogen Bonding: The overall lipophilicity of the molecule, influenced by its substituents, governs its ability to cross cell membranes. The hydrogen-bonding capacity of the aniline's NH₂ group is also critical for interaction with biological targets.[13][14] Studies have shown that toxicity can increase with a greater hydrogen bond donor capacity of the amino group, suggesting interaction with polar groups on membrane surfaces.[13][14]
Quantitative SAR Data for Aniline Derivatives
The following tables summarize inhibitory activities for representative substituted aniline derivatives against various biological targets, illustrating key SAR principles.
Table 1: Antiproliferative Activity of 2-Substituted Aniline Pyrimidine Derivatives [17]
| Compound | Substituent on Aniline | HepG2 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |
|---|---|---|---|---|
| 18c | 3-fluoro-4-(4-methylpiperazin-1-yl) | 0.85 ± 0.09 | 1.23 ± 0.15 | 0.92 ± 0.11 |
| 18l | 4-(4-methylpiperazin-1-yl) | 1.25 ± 0.13 | 1.87 ± 0.22 | 1.36 ± 0.16 |
| 18n | 4-(4-ethylpiperazin-1-yl) | 1.02 ± 0.11 | 1.53 ± 0.18 | 1.11 ± 0.13 |
| Cabozantinib | (Reference Drug) | 1.16 ± 0.12 | 1.41 ± 0.17 | 1.28 ± 0.15 |
Table 2: DPPH Radical Scavenging Activity of Aniline Derivatives [6]
| Compound | EC₅₀ (mM) |
|---|---|
| Aniline | > 100 |
| p-Phenylenediamine | 0.04 |
| p-Aminophenol | 0.07 |
| o-Phenylenediamine | 0.10 |
| N-Methylaniline | > 100 |
Methodologies for Evaluating Biological Activity
Rigorous and reproducible experimental protocols are essential for validating the therapeutic potential of novel compounds. This section provides step-by-step methodologies for key assays.
Antimicrobial Activity Assessment
The primary goal is to determine the minimum concentration of a compound that can inhibit microbial growth (Minimum Inhibitory Concentration, MIC).[18]
Protocol: Broth Microdilution for MIC Determination [18][19]
-
Causality: This method is the gold standard for quantitative susceptibility testing.[19] It provides a precise MIC value by challenging a standardized bacterial inoculum with serially diluted concentrations of the test compound in a liquid growth medium. The 96-well plate format allows for high-throughput screening.
-
Preparation of Test Compound: Dissolve the substituted aniline derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in a liquid growth medium (e.g., Mueller-Hinton Broth).[18] This creates a gradient of compound concentrations across the plate. Leave wells for positive (no compound) and negative (no bacteria) controls.
-
Inoculum Preparation: Prepare a standardized bacterial suspension adjusted to a 0.5 McFarland turbidity standard.[19] Dilute this suspension in the growth medium to achieve the final target inoculum concentration.
-
Inoculation: Add the standardized bacterial inoculum to each well (except the negative control). The final volume in each well should be uniform (e.g., 100-200 µL).
-
Incubation: Cover the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours).[19]
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[18] This can be assessed visually or with a plate reader.
Figure 2: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).
Cytotoxicity Assessment (Anticancer)
The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of a compound.
Protocol: MTT Assay for Cell Viability [15][20]
-
Causality: This assay relies on the principle that viable, metabolically active cells possess mitochondrial reductase enzymes that can convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantification of cytotoxicity.
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a predetermined density and allow them to adhere overnight.[21]
-
Compound Treatment: Treat the cells with various concentrations of the substituted aniline derivative. Include untreated cells as a control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) can then be determined by plotting viability against compound concentration.[22]
Antioxidant Activity Assessment
The DPPH assay is a rapid and reliable method for screening the radical scavenging activity of compounds.[23]
Protocol: DPPH Radical Scavenging Assay [23][24]
-
Causality: This method uses the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH), which has a deep violet color.[23] When an antioxidant donates a hydrogen atom or an electron to DPPH, it becomes reduced to a pale yellow hydrazine.[25] The decrease in absorbance at ~517 nm is proportional to the concentration and potency of the antioxidant.[23]
-
Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol.[26] The solution should be freshly prepared and protected from light.
-
Sample Preparation: Prepare a series of concentrations of the substituted aniline test compound.
-
Reaction: In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution to each of the sample concentrations. Include a control containing only the solvent and DPPH.
-
Incubation: Incubate the mixture at room temperature in the dark for a set period (e.g., 30 minutes).[26]
-
Absorbance Measurement: Measure the absorbance of each solution at ~517 nm using a spectrophotometer or plate reader.[25]
-
Calculation: Calculate the percentage of radical scavenging activity for each concentration. The EC₅₀ or IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is determined to quantify antioxidant potency.[6]
Figure 3: Chemical principle of the DPPH antioxidant assay.
Conclusion and Future Perspectives
The substituted aniline scaffold continues to demonstrate its immense value in the field of drug discovery. Its structural simplicity, coupled with the profound biological impact of targeted substitutions, ensures its relevance for the foreseeable future. The diverse activities, from kinase inhibition in cancer to the foundational antimicrobial action of sulfa drugs, highlight a remarkable versatility. Future research will likely focus on developing derivatives with enhanced specificity to minimize off-target effects, exploring novel substitution patterns to unlock new biological activities, and applying advanced computational methods to better predict the therapeutic potential of new designs. As our understanding of disease pathways deepens, the rational design of substituted anilines will undoubtedly lead to the development of next-generation therapeutics to address pressing medical needs.
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- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Substituted aniline interaction with submitochondrial particles and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. d-nb.info [d-nb.info]
- 17. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdb.apec.org [pdb.apec.org]
- 19. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. iftmuniversity.ac.in [iftmuniversity.ac.in]
- 22. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 24. researchgate.net [researchgate.net]
- 25. thieme-connect.com [thieme-connect.com]
- 26. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
Troubleshooting & Optimization
troubleshooting guide for Suzuki coupling with ortho-bromoanilines.
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, I've designed this resource to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to overcome common challenges in your experiments. This guide is structured in a question-and-answer format to directly address specific issues you may encounter, with a special focus on the notoriously challenging coupling of ortho-bromoanilines.
Troubleshooting Guide: Suzuki Coupling with ortho-Bromoanilines
The Suzuki-Miyaura coupling is a powerful tool for forging carbon-carbon bonds, yet its success with sterically hindered and electron-rich substrates like ortho-bromoanilines can be elusive.[1] These substrates often present unique challenges, leading to low yields or reaction failure.[1][2][3] This guide will walk you through a logical troubleshooting process to optimize your reactions and achieve your desired products.
Frequently Asked Questions (FAQs)
1. My Suzuki coupling with an ortho-bromoaniline is giving me a low yield or failing completely. What are the most likely causes?
Low yields or reaction failure with ortho-bromoanilines can stem from several factors, primarily related to the steric hindrance and electronic properties of the substrate. The ortho-amino group can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity. Furthermore, the steric bulk of the ortho-substituent can hinder the oxidative addition and reductive elimination steps of the catalytic cycle.[4][5]
Common issues include:
-
Inefficient Oxidative Addition: The C-Br bond of an electron-rich aniline is less reactive towards oxidative addition to the Pd(0) catalyst.[6]
-
Catalyst Deactivation: The aniline moiety can coordinate to the palladium center, leading to catalyst deactivation.
-
Steric Hindrance: The bulky ortho-substituent can impede the approach of the coupling partners to the catalyst.
-
Side Reactions: Competing reactions such as protodeboronation of the boronic acid or homocoupling can reduce the yield of the desired product.[2]
2. How do I choose the right palladium catalyst and ligand for coupling with a sterically hindered ortho-bromoaniline?
The choice of catalyst and ligand is critical for overcoming the challenges posed by ortho-bromoanilines. Bulky, electron-rich phosphine ligands are often necessary to facilitate the oxidative addition step and promote reductive elimination.[4][7]
Here is a decision-making workflow for catalyst/ligand selection:
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Step-by-Step Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar, add the ortho-bromoaniline (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the chosen solvent (e.g., 2-MeTHF) and water (typically a 5:1 to 10:1 organic:water ratio).
-
Degas the reaction mixture by bubbling argon or nitrogen through it for 15-30 minutes.
-
Under a positive pressure of inert gas, add the palladium catalyst (1-5 mol%) and the ligand (1.1-1.2 equiv relative to Pd).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
References
-
Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
The Suzuki Reaction - Myers. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature - MDPI. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Publishing. Available at: [Link]
-
Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. Available at: [Link]
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate. Available at: [Link]
-
Suzuki reaction - Wikipedia. Available at: [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Publishing. Available at: [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic - RSC Publishing. Available at: [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. Available at: [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC. Available at: [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES HES-SO. Available at: [Link]
-
The Suzuki reaction of 4-bromoaniline with aryl boronic acids a - ResearchGate. Available at: [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. Available at: [Link]
-
Suzuki reactions promoted by different ligands (the catalytic conditions - ResearchGate. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]
-
Optimizing Suzuki Coupling Reactions - CovaSyn. Available at: [Link]
-
Suzuki cross-coupling - Chemistry LibreTexts. Available at: [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. reddit.com [reddit.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
minimizing side product formation in aniline halogenation reactions.
Welcome to the technical support center for aniline halogenation reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of electrophilic aromatic substitution on aniline and its derivatives. Here, we move beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes, providing you with the expertise to troubleshoot and optimize your syntheses effectively.
Scientific Background: The Challenge of a Highly Activated Ring
Aniline is a notoriously reactive substrate in electrophilic aromatic substitution (EAS). The high reactivity stems from the potent electron-donating nature of the amino (-NH₂) group. The nitrogen's lone pair of electrons is delocalized into the benzene ring through resonance (a +M or +R effect), significantly increasing the ring's nucleophilicity.[1][2] This makes the ortho and para positions exceptionally electron-rich and susceptible to electrophilic attack.
While this high reactivity can be advantageous, it is often the root cause of common experimental problems, primarily:
-
Over-halogenation: The ring is so activated that the reaction often proceeds uncontrollably to yield di- or tri-substituted products, even without a Lewis acid catalyst.[1][3][4] The formation of 2,4,6-tribromoaniline upon reaction with bromine water is a classic example of this issue.[3]
-
Poor Regioselectivity: While the -NH₂ group is an ortho, para-director, controlling the ratio of these isomers can be difficult.
-
Oxidation: The electron-rich ring is sensitive to oxidation, especially under harsh reaction conditions, leading to the formation of complex, often tarry, side products and benzoquinone imines.[5][6][7][8]
-
N-Halogenation: N-halogenated intermediates can sometimes form, which may then rearrange to ring-halogenated products, adding another layer of complexity to the reaction mechanism.[6][9]
This guide provides solutions to these common challenges through a series of frequently asked questions and detailed protocols.
Troubleshooting Guide & FAQs
Q1: My reaction yields 2,4,6-trihaloaniline as the major product, but I need the mono-substituted version. How can I stop the reaction at the desired stage?
Causality: This is the most common issue and is a direct result of the powerful activating effect of the amino group.[2][3] The introduction of the first halogen atom does little to deactivate the ring enough to prevent further rapid substitutions.
Solution: Amide Protection Strategy
The most robust and widely accepted solution is to temporarily "tame" the amino group by converting it into an amide, typically an acetamide (acetanilide), through N-acylation.[1][4][10]
Why this works:
-
Reduced Activation: The acetyl group's carbonyl is electron-withdrawing. It delocalizes the nitrogen's lone pair, making it less available for donation to the aromatic ring.[1] This moderates the ring's reactivity, preventing over-halogenation.
-
Steric Hindrance: The bulky acetyl group sterically hinders the ortho positions, making the para position the primary site for electrophilic attack.[1] This dramatically improves regioselectivity.
The protecting acetyl group can be easily removed via acid or base-catalyzed hydrolysis to regenerate the amino group after halogenation is complete.[2][11]
Workflow for Controlled Mono-Halogenation
Caption: The protection-deprotection workflow for selective para-halogenation of aniline.
Q2: My reaction mixture is turning dark brown or black and yielding insoluble tar. What is causing this and how can I prevent it?
Causality: This indicates oxidative decomposition of your starting material or product.[4][8] The electron-rich aniline ring is highly susceptible to oxidation, which can be initiated by strong halogenating agents (like Br₂) or harsh acidic conditions that might be used for other EAS reactions.
Solutions:
-
Use Milder Halogenating Agents: Instead of elemental halogens (Cl₂, Br₂), consider using N-halosuccinimides like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS).[12] These reagents deliver a positive halogen atom in a more controlled manner.
-
Control Reaction Temperature: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to minimize the rate of side reactions, including oxidation.
-
Avoid Strong Lewis Acids: Aniline halogenation is so facile that strong Lewis acids (e.g., FeBr₃, AlCl₃) are not needed and should be avoided. Aniline, being a Lewis base, will form a complex with the catalyst, deactivating the ring and promoting side reactions.[3][13]
-
Employ the Protection Strategy: Acetanilide is significantly more resistant to oxidation than aniline, providing another strong reason to use this intermediate.
Q3: I am still getting a mixture of ortho and para isomers, even with careful control of conditions. How can I maximize para-selectivity?
Causality: While the amino group is ortho, para-directing, achieving high selectivity for one isomer can be challenging without intervention. The electronic activation at both positions is strong.
Solutions:
-
Primary Recommendation - Acetanilide Protection: As detailed in Q1, the steric bulk of the N-acetyl group is the most effective and common method for directing the electrophile to the less hindered para position.[1]
-
Solvent Choice: The reaction solvent can influence the isomer ratio. Non-polar solvents like carbon disulfide (CS₂) may slightly favor the para product compared to polar solvents, as they do not solvate the transition state as effectively, making steric effects more dominant.[13] However, this effect is minor compared to the directing power of a protecting group.
-
Catalyst-Directed Halogenation: Advanced methods using specific organocatalysts or transition metals can achieve high regioselectivity, including selective ortho-chlorination or meta-chlorination under specific conditions, though these are more complex than the classical protection approach.[14][15] For para-selectivity, the protection method remains the most straightforward.
Data & Reagent Comparison
The choice of halogenating agent and reaction conditions is critical for success.
Table 1: Comparison of Common Halogenating Agents for Aniline Derivatives
| Halogenating Agent | Typical Substrate | Common Conditions | Selectivity & Side Product Profile |
| Bromine Water (Br₂/H₂O) | Unprotected Aniline | Aqueous, Room Temp. | Low selectivity; rapid formation of 2,4,6-tribromoaniline.[3][13] |
| Bromine in CS₂ or CCl₄ | Unprotected Aniline | Non-polar solvent, 0 °C | Still prone to over-bromination due to high ring activity.[13] |
| Bromine in Acetic Acid | Acetanilide | Acetic Acid, Room Temp. | High para-selectivity due to steric hindrance from the acetyl group. |
| N-Bromosuccinimide (NBS) | Acetanilide | CH₃CN or DMF | Milder alternative to Br₂; excellent for controlled mono-bromination. |
| N-Chlorosuccinimide (NCS) | Acetanilide | CH₃CN or Acetic Acid | Standard reagent for controlled mono-chlorination.[12][16] |
| Thionyl Chloride (SOCl₂) | N,N-dialkylaniline N-oxides | Dichloromethane, -78 °C | A specialized method for selective ortho-chlorination.[17][18] |
Experimental Protocols
Protocol 1: High-Yield Synthesis of 4-Bromoaniline from Aniline
This three-step protocol utilizes the N-acetylation strategy for a controlled and selective outcome.
Step 1: N-Acetylation of Aniline to form Acetanilide
-
In a flask equipped with a magnetic stirrer, combine aniline (1.0 eq) with an excess of acetic anhydride (approx. 1.2 eq).
-
Add a catalytic amount of zinc dust to prevent oxidation, or a small amount of sodium acetate.
-
Stir the mixture at room temperature. The reaction is typically exothermic.
-
After the initial reaction subsides (approx. 15-20 minutes), pour the reaction mixture into cold water while stirring to precipitate the crude acetanilide.
-
Isolate the white solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from ethanol/water may be performed if necessary.
Step 2: para-Bromination of Acetanilide
-
Dissolve the dried acetanilide (1.0 eq) in glacial acetic acid in a flask.
-
In a separate container, prepare a solution of bromine (1.0 eq) in glacial acetic acid.
-
Cool the acetanilide solution in an ice bath and add the bromine solution dropwise with constant stirring. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes.
-
Pour the reaction mixture into a large volume of cold water to precipitate the 4-bromoacetanilide.
-
Collect the product by vacuum filtration, wash thoroughly with cold water to remove acetic acid and any remaining bromine, and dry.
Step 3: Hydrolysis of 4-Bromoacetanilide to 4-Bromoaniline (Deprotection)
-
Combine the crude 4-bromoacetanilide with an aqueous solution of hydrochloric acid (e.g., 7-8 M HCl).
-
Heat the mixture under reflux for 1-2 hours until the solid has dissolved and the hydrolysis is complete (monitor by TLC).
-
Cool the solution in an ice bath. The product will be present as its hydrochloride salt.
-
To liberate the free amine, carefully neutralize the solution by the slow addition of a concentrated base (e.g., NaOH or NH₄OH) until the solution is strongly alkaline.
-
The 4-bromoaniline will precipitate as a solid or oil. Collect the solid by vacuum filtration or extract the product with a suitable organic solvent (e.g., dichloromethane or ether).
-
Wash the product with water, dry, and purify by recrystallization if necessary.
Troubleshooting Decision Tree
If you encounter issues, follow this logical guide to identify and solve the problem.
Caption: A decision tree for troubleshooting common issues in aniline halogenation.
References
-
Reactions of Aniline. (2024, January 12). Chemistry Steps. [Link]
-
Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. ACS Publications. [Link]
-
Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. (2024, October 1). PubMed. [Link]
-
Write a note on halogenation and nitration of aniline. (2026, January 22). Filo. [Link]
-
Selective Halogenation Using an Aniline Catalyst. ResearchGate. [Link]
-
Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. ACS Publications. [Link]
-
Aniline - Structure, Properties, Preparation, Reactions, Uses. (2025, July 23). GeeksforGeeks. [Link]
-
Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. ACS Publications. [Link]
-
Kinetics & Mechanism of Halogenation of Anilines, p-Toluidine & p-Nitroaniline by Chloramine-T. CORE. [Link]
-
Anilines: Reactions, Reaction Mechanisms and FAQs. Allen. [Link]
-
Solvent controlled ortho‐C−H activation/halogenation of aniline. ResearchGate. [Link]
-
Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. (2019, September 15). NIH. [Link]
- Halogenated aniline and method for producing same.
-
Visible-Light-Induced Catalytic Selective Halogenation with Photocatalyst. (2021, December 5). MDPI. [Link]
-
Ligand Promoted meta-C–H Chlorination of Anilines and Phenols. PMC. [Link]
-
-
Amine- Protection and Deprotection Of Aniline During halogenation and Nitration. (2021, October 3). YouTube. [Link]
-
-
Halogenated anilines: Contain Cl, Br, I, or F (e.g., 4-bromo-3-...). (2025, September 22). Filo. [Link]
-
Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. (2018, July 26). ACS Publications. [Link]
-
Kinetics and mechanism of halogenation of aniline, p-toluidine and o-toluidine using N-chloro-p-toluene sulphonamide (CAT) under buffer conditions in ethanol – water mixtures. Academia.edu. [Link]
-
An Acid‐Controlled Method for the Regioselective Functionalization of Anilines over Aliphatic Amines. Wiley Online Library. [Link]
-
Effect of solvent on the iodination of aniline. ResearchGate. [Link]
-
Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst. Semantic Scholar. [Link]
-
Bromination of Aniline | Electrophilic Aromatic Substitution Reactions. (2022, December 22). YouTube. [Link]
-
Limitations on Electrophilic Substitution Reactions with Substituted Benzenes. (2019, June 5). Chemistry LibreTexts. [Link]
-
para-Selective C–H Olefination of Aniline Derivatives via Pd/S,O-Ligand Catalysis. (2019, March 28). ACS Publications. [Link]
-
Oxidation of anilines. ResearchGate. [Link]
Sources
- 1. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 2. Write a note on halogenation and nitration of aniline. | Filo [askfilo.com]
- 3. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aniline - Structure, Properties, Preparation, Reactions, Uses - GeeksforGeeks [geeksforgeeks.org]
- 9. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Halogenated anilines: Contain Cl, Br, I, or F (e.g., 4-bromo-3-chloroanil.. [askfilo.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. Ligand Promoted meta-C–H Chlorination of Anilines and Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. semanticscholar.org [semanticscholar.org]
- 16. EP2940002A1 - Halogenated aniline and method for producing same - Google Patents [patents.google.com]
- 17. Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Aniline Reaction Troubleshooting & Impurity Profiling
Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Topic: Identification and Characterization of Unexpected Byproducts in Aniline Reactions
Introduction
Welcome to the Aniline Chemistry Technical Support Hub. Aniline derivatives are deceptively simple building blocks. While their primary reactivity is predictable, their electron-rich aromatic rings and labile N-H bonds make them prone to "silent" side reactions that degrade yield and complicate purification.
This guide moves beyond basic textbook chemistry to address the specific, often uncharacterized impurities that appear in real-world drug development workflows (e.g., "brown gunk," unexpected LC-MS peaks, and regioisomers).
Module 1: Oxidative Instability (The "Brown Gunk" Phenomenon)
User Issue
"My aniline starting material or reaction mixture turned dark brown/black upon storage or during reaction, even though TLC showed a single spot initially."
Technical Diagnosis
Anilines undergo autoxidation via a radical cation mechanism. This is not a simple uptake of oxygen but a cascade reaction leading to complex oligomers (similar to "Aniline Black") and azo compounds.
The Mechanism:
-
Initiation: One-electron oxidation of the nitrogen lone pair forms an anilinium radical cation.
-
Propagation: This radical couples (often at the para-position) with neutral aniline.
-
Termination/Polymerization: Formation of hydrazobenzene intermediates, which oxidize further to azobenzenes or polymerize into quinone-imine structures.
Visualization: The Oxidative Cascade
The following diagram illustrates how a clear aniline solution degrades into complex colored impurities.
Figure 1: Autoxidation pathways of aniline leading to chromophoric impurities.
Troubleshooting Protocol: Stabilization & Cleanup
-
Prevention: Store anilines under Argon/Nitrogen.[1] If the liquid is dark, distill over Zinc dust (acts as a reducing agent) to reset purity.
-
Reaction Additive: In oxidation-sensitive couplings, add 1-5 mol% Sodium Bisulfite (NaHSO₃) or EDTA (to chelate metal ions that catalyze radical formation) to the aqueous phase if compatible.
Module 2: N-Alkylation Selectivity (The "Over-Reaction")
User Issue
"I am trying to synthesize a secondary amine (mono-alkylated), but I keep isolating the tertiary amine (di-alkylated) or quaternary salt."
Technical Diagnosis
This is a classic kinetic issue. The product (secondary amine) is often more nucleophilic than the starting material (primary aniline) because the alkyl group acts as an electron-donating group (EDG), increasing the electron density on the nitrogen.
Strategic Comparison: Alkylation Methods
| Methodology | Selectivity Risk | Mechanism Note | Recommendation |
| Direct Alkylation (R-X + Base) | High (Poor Selectivity) | Product is more reactive than SM. | Avoid for mono-alkylation unless R-X is sterically bulky. |
| Reductive Amination (Aldehyde + NaBH(OAc)₃) | Low (High Selectivity) | Imine intermediate forms first; reduction is controlled. | Gold Standard for mono-alkylation. |
| Protecting Group (Ns-Cl or Boc) | Zero | Forces mono-functionalization. | Use for expensive/precious substrates. |
Protocol: Controlled Reductive Amination
To guarantee mono-alkylation without over-reaction:
-
Imine Formation: Mix Aniline (1.0 eq) + Aldehyde (1.05 eq) in DCM or DCE. Add MgSO₄ to sequester water (drives equilibrium). Stir 1-2h.
-
Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq). Note: STAB is milder than NaBH₄ and reduces imines faster than aldehydes, preventing side reactions.
-
Quench: Sat. NaHCO₃.
Module 3: Diazotization Pitfalls (The "Missing Yield")
User Issue
"My Sandmeyer reaction failed. I see a large peak in LC-MS corresponding to M-N2+OH (Phenol) or a complex tar."
Technical Diagnosis
Diazonium salts are thermally unstable.[2]
-
Phenol Formation: If the temperature rises >5°C, the diazonium salt reacts with water (SN1 mechanism) to form a phenol.
-
Tarry Azo Dyes: If the pH is not strictly acidic, unreacted aniline acts as a nucleophile and attacks the diazonium salt (Diazo Coupling), forming bright orange/red azo dyes.
Visualization: The Critical pH/Temp Balance
Figure 2: Competing pathways in diazonium chemistry.
Self-Validating Protocol: The Starch-Iodide Test
Never assume diazotization is complete by time alone.
-
Step: Add NaNO₂ to the acidic aniline solution at 0°C.
-
Validation: Dip a starch-iodide paper into the mix.
-
Result:Immediate Blue/Black = Excess Nitrous Acid (Reaction Complete).
-
Result:No Color/Slow Color = Insufficient NaNO₂ (Add more, or yield will be lost to azo coupling).
-
-
Destruction: Before adding the nucleophile (e.g., CuCN), destroy excess HNO₂ with Urea or Sulfamic Acid until starch-iodide paper stays white. This prevents side reactions during the quenching phase.
Module 4: Analytical Forensics (Identifying Unknown Peaks)
User Issue
"I have unexpected peaks in my LC-MS. How do I identify them based on mass shift?"
Reference Table: Common Aniline Impurity Mass Shifts
Use this table to triage unknown peaks in your chromatogram.
| Mass Shift (Δ m/z) | Likely Identity | Cause/Mechanism |
| +16 Da | N-Oxide or Hydroxylamine | Oxidation by air or peroxides (common in ether solvents). |
| +14 Da | Methylation | Use of Methanol as solvent with strong acid/Lewis acid (accidental alkylation). |
| +42 Da | Acetylation | Reaction with EtOAc or acetic acid traces. |
| 2M - 2H | Hydrazobenzene | Reductive dimerization (often seen in hydrogenation). |
| 2M - 4H | Azobenzene | Oxidative dimerization (very common yellow impurity). |
| M + 93 - 3H | Diphenylamine | Radical coupling (Head-to-Tail). |
FAQ: Distinguishing Regioisomers
Q: My LC-MS shows a peak with the correct mass, but wrong retention time. Is it the ortho or meta isomer? A: Mass spectrometry cannot easily distinguish regioisomers (e.g., o-chloroaniline vs p-chloroaniline).
-
Solution: Use 1H NMR .
-
Para-substituted: Symmetric AA'BB' splitting pattern (looks like two "roofed" doublets).
-
Ortho/Meta-substituted: More complex splitting (doublet of doublets or singlets).
-
-
LC Method: Use a Phenyl-Hexyl column rather than C18; the pi-pi interactions often separate aniline isomers better than standard alkyl phases.
References
-
Mechanisms of Aniline Oxidation
-
N-Alkylation Selectivity
- Salvatore, R. N., et al. (2002). Synthesis of secondary amines. Tetrahedron.
-
BenchChem Technical Guides. Storage and stability issues of ortho-alkenyl anilines.[1]
-
Analytical Characterization (LC-MS)
-
Diazotization Side Reactions
Sources
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Validation & Comparative
A Senior Application Scientist's Guide to the Structural Validation of Novel Compounds from 5-Bromo-2-[(difluoromethyl)sulfanyl]aniline
For researchers and drug development professionals, the synthesis of a novel compound is merely the first step. The true challenge—and the foundation of all subsequent research—lies in the unambiguous confirmation of its molecular structure. This guide provides an in-depth, experience-driven comparison of analytical techniques for validating the structure of novel compounds synthesized from the versatile starting material, 5-Bromo-2-[(difluoromethyl)sulfanyl]aniline. The unique combination of a halogenated aromatic ring and the difluoromethylsulfanyl (-SCF₂H) moiety in this scaffold presents distinct analytical advantages and challenges, making a multi-pronged validation strategy essential.
This document is designed not as a rigid template, but as a logical framework for building an unshakeable case for your compound's structure. We will explore the causality behind experimental choices, establish self-validating systems of analysis, and ground our discussion in authoritative references.
Chapter 1: The Analytical Workflow: From Hypothesis to Certainty
The journey from a reaction flask to a fully characterized molecule is a systematic process of evidence gathering. Each analytical technique provides a unique piece of the structural puzzle. A robust validation workflow does not rely on a single piece of evidence but rather on the convergence of data from orthogonal methods. This ensures that the proposed structure is not just plausible, but definitive.
The logical flow of this process begins with rapid, high-confidence checks of molecular formula and core connectivity, followed by more intensive methods to confirm the three-dimensional arrangement of atoms.
Caption: High-level workflow for novel compound structural validation.
Chapter 2: The Primary Toolkit for Structural Elucidation
The initial phase of validation focuses on two powerful and indispensable techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy and High-Resolution Mass Spectrometry (HRMS). Together, they provide the foundational data for proposing a chemical structure.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the cornerstone of small molecule characterization, providing detailed information about the chemical environment, connectivity, and quantity of specific nuclei. For derivatives of this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is particularly powerful.
-
¹H NMR (Proton NMR): This is often the first spectrum acquired. It reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. The integration of signals provides the relative ratio of protons in each environment.
-
¹³C NMR (Carbon NMR): This spectrum identifies the number of unique carbon environments in the molecule, providing a map of the carbon backbone.
-
¹⁹F NMR (Fluorine NMR): This is a crucial tool for this class of compounds. The ¹⁹F nucleus is 100% naturally abundant and highly sensitive to NMR measurements.[3][4] Its large chemical shift dispersion (~800 ppm) means that even subtle changes in the electronic environment of the fluorine atoms result in significant, easily resolved changes in their chemical shift.[3] This makes ¹⁹F NMR an exquisite probe for confirming modifications near the -SCF₂H group and for tracking reaction progress.[5][6] The characteristic triplet of the -SCF₂H proton in ¹H NMR, coupled to the two fluorine atoms, and the corresponding doublet in ¹⁹F NMR, coupled to the proton, are signature peaks that must be identified.
Causality in Experimental Choice: Why is ¹⁹F NMR so important here? The difluoromethyl group acts as a "spectroscopic spy."[5] Any chemical transformation, even several bonds away, can alter the electronic environment of the fluorine atoms, leading to a predictable shift in the ¹⁹F spectrum. This provides an extra layer of validation that is absent in compounds lacking fluorine.
Detailed Protocol: NMR Analysis of a Novel Compound
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified, dry compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; it must fully dissolve the compound without reacting with it and have minimal interfering signals.
-
Optionally, add a small amount of an internal standard like Tetramethylsilane (TMS) for ¹H/¹³C NMR, although modern spectrometers can reference the residual solvent peak. For ¹⁹F NMR, a reference like CFCl₃ or trifluorotoluene can be used.[4][7]
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum first. Use standard parameters, ensuring a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹⁹F NMR spectrum. This is often a quick experiment due to the high sensitivity of the ¹⁹F nucleus.[3] It is common to run these experiments with proton decoupling to simplify the spectrum to singlets, but acquiring a proton-coupled spectrum is essential to observe the characteristic H-F coupling.
-
Acquire a ¹³C NMR spectrum. This typically requires a longer acquisition time due to the low natural abundance and sensitivity of the ¹³C nucleus.
-
If the structure is not immediately obvious, proceed to 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish through-bond correlations between nuclei.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Reference the spectra (¹H/¹³C to TMS or solvent, ¹⁹F to its standard).
-
Integrate the ¹H signals to determine relative proton counts.
-
Assign peaks to specific atoms in the proposed structure, ensuring that chemical shifts, coupling patterns, and integrations are all consistent. For example, the proton of the -SCF₂H group should appear as a triplet with a J-coupling constant (²JHF) typically around 50-60 Hz.
-
High-Resolution Mass Spectrometry (HRMS): The Molecular Formula Gatekeeper
While NMR maps the structure, HRMS confirms the elemental composition. Mass spectrometry is an indispensable tool throughout the drug discovery pipeline, from initial hit identification to metabolic studies.[8][9][10] For structural validation, its power lies in providing a highly accurate mass-to-charge (m/z) ratio.[11]
By measuring the mass to within a few parts per million (ppm), HRMS allows for the unambiguous determination of the molecular formula. This is a critical self-validating step: if the molecular formula derived from HRMS does not match the proposed structure from NMR, one of them is incorrect. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides an additional, unmistakable signature in the mass spectrum, further increasing confidence in the elemental composition.
Detailed Protocol: HRMS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the purified compound (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile). The solvent should be high-purity (LC-MS grade) to minimize background ions.
-
-
Data Acquisition:
-
Choose an appropriate ionization technique. Electrospray Ionization (ESI) is common for polar molecules, while Atmospheric Pressure Chemical Ionization (APCI) may be better for less polar compounds.
-
Infuse the sample directly into the mass spectrometer or inject it via an HPLC system.
-
Acquire the spectrum in a high-resolution mode on an instrument like an Orbitrap or a Time-of-Flight (TOF) analyzer.
-
-
Data Analysis:
-
Identify the molecular ion peak (e.g., [M+H]⁺, [M-H]⁻, or [M]⁺˙).
-
Note the presence of the characteristic bromine isotopic pattern (two peaks of nearly equal intensity separated by ~2 Da).
-
Use the instrument's software to calculate the molecular formula based on the exact mass. Compare the measured mass with the theoretical mass of the proposed formula. A mass error of <5 ppm is typically considered excellent confirmation.
-
Chapter 3: Definitive Confirmation and Complementary Methods
Once a structure is proposed based on NMR and HRMS, it can be definitively confirmed by X-ray crystallography or further supported by other spectroscopic methods.
Single-Crystal X-ray Crystallography: The Gold Standard
For absolute proof of structure, including stereochemistry and the three-dimensional arrangement of atoms in space, single-crystal X-ray diffraction is the most powerful method available.[12][13][14] It provides an atomic-resolution 3D map of the molecule by analyzing how X-rays are diffracted by a crystalline sample.[15][16] This technique can reveal precise bond lengths and angles, offering insights that are invaluable for understanding a molecule's interaction with biological targets.[15]
The Critical Limitation: The primary challenge is obtaining a high-quality single crystal suitable for diffraction, which can often be a difficult and time-consuming process. Crystals must typically be at least 20 micrometers in all dimensions.[12]
Infrared (IR) Spectroscopy: A Functional Group Quick-Check
IR spectroscopy is a rapid, non-destructive technique used to identify the presence of specific functional groups within a molecule.[17] While it does not provide the detailed connectivity information of NMR, it serves as an excellent complementary check. For example, if a synthesis is intended to convert the aniline's -NH₂ group into an amide, the appearance of a strong carbonyl (C=O) stretch in the IR spectrum (typically ~1650-1750 cm⁻¹) and the disappearance of the N-H stretches of the primary amine provide strong supporting evidence for the transformation.
Chapter 4: A Comparative Analysis: Integrating the Data
No single technique tells the whole story. The strength of a structural assignment comes from the harmonious agreement of data from multiple, orthogonal sources. The choice of which techniques to use, and in what order, depends on the specific question being asked.
Table 1: Comparison of Key Structural Validation Techniques
| Technique | Information Provided | Sample Requirement | Speed | Key Advantage | Limitation |
| NMR Spectroscopy | Atom connectivity, chemical environment, stereochemical relationships | 5-10 mg, soluble | Minutes to hours | Provides the most detailed connectivity map of the molecular skeleton. | Can be complex to interpret for very large or symmetric molecules. |
| High-Resolution MS | Accurate mass, elemental formula, fragmentation patterns | <1 mg, soluble | Minutes | Unambiguously determines the molecular formula.[10] | Provides little to no information on atom connectivity or stereochemistry. |
| X-Ray Crystallography | Absolute 3D structure, bond lengths/angles, stereochemistry | Single crystal (>20µm) | Hours to days | The "gold standard" for unambiguous structure determination.[13][16] | Requires a suitable single crystal, which can be difficult to grow. |
| IR Spectroscopy | Presence/absence of functional groups | ~1 mg, solid or liquid | Minutes | Fast and simple confirmation of functional group transformations. | Provides limited information on the overall molecular structure. |
The relationship between these techniques is synergistic. HRMS provides the formula, NMR assembles the atoms, IR confirms the functional groups, and X-ray crystallography provides the final, definitive 3D picture.
Caption: Synergistic relationship between analytical techniques.
Conclusion
Validating the structure of novel compounds derived from this compound is a critical process that underpins their potential in drug discovery and materials science. A self-validating analytical system, built on the foundational evidence from NMR and HRMS and confirmed by complementary techniques like IR and X-ray crystallography, is not just good practice—it is a scientific necessity. By understanding the strengths and limitations of each method and interpreting the data in a holistic manner, researchers can proceed with absolute confidence in their molecular architecture, paving the way for the next stages of development.
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Coriolis Pharma. (2025, November 21). Growing Importance of Mass Spectrometry from Drug Discovery through Commercialization and Life Cycle Management. Retrieved February 17, 2026, from [Link]
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Drug Target Review. (2021, February 18). Mass spectrometry applications for drug discovery and development. Retrieved February 17, 2026, from [Link]
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The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Retrieved February 17, 2026, from [Link]
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K. E. Djambazova, et al. (2022, December 14). Advances in high-throughput mass spectrometry in drug discovery. Molecular Systems Biology. Retrieved February 17, 2026, from [Link]
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Frontiers Media. (2024, July 22). Mass Spectrometry-Based Proteomics in Drug Discovery and Development. Frontiers in Molecular Biosciences. Retrieved February 17, 2026, from [Link]
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I. Kuprov, et al. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications. Retrieved February 17, 2026, from [Link]
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University of Leicester. (n.d.). Fluorine NMR. Retrieved February 17, 2026, from [Link]
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ACS Publications. (2023, June 1). Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. Environmental Science & Technology. Retrieved February 17, 2026, from [Link]
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Nanotechnology Perceptions. (2024). Design and Synthesis of Novel Organic Compounds: A Comprehensive Study on Structural Elucidation and Characterization. Retrieved February 17, 2026, from [Link]
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PubMed. (2020, November 15). Structure elucidation of small organic molecules by contemporary computational chemistry methods. Retrieved February 17, 2026, from [Link]
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Reddit. (2015, February 15). How are novel compounds identified?. r/askscience. Retrieved February 17, 2026, from [Link]
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Journal of University of Shanghai for Science and Technology. (2021, June 15). Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening. Retrieved February 17, 2026, from [Link]
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ResearchGate. (2015). Synthesis and Characterization of Some New Substituted 5-Bromo Isatin and Their Antimicrobial Activity. Retrieved February 17, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Structure Determination of Organic Compounds. Retrieved February 17, 2026, from [Link]
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YouTube. (2023, June 9). Structure Elucidation of Organic Compounds. Retrieved February 17, 2026, from [Link]
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A Researcher's Guide to Assessing the Nucleophilicity of Substituted Aniline Derivatives
For researchers, scientists, and professionals in drug development, a nuanced understanding of nucleophilicity is paramount for predicting reaction outcomes, optimizing synthetic routes, and designing novel molecular entities. Substituted anilines are a cornerstone of medicinal chemistry and materials science, and their efficacy in various chemical transformations is intrinsically linked to the nucleophilic character of the amino group. This guide provides an in-depth comparison of the nucleophilicity of substituted aniline derivatives, grounded in experimental data and mechanistic principles. We will explore the subtle interplay of electronic and steric effects that govern their reactivity and present a practical framework for their quantitative assessment.
The Duality of the Aniline Nucleophile: Resonance and Inductive Effects
Aniline's nucleophilicity is a delicate balance of opposing electronic forces. The nitrogen atom's lone pair of electrons makes it a potential nucleophile, capable of donating this electron pair to form a new covalent bond[1]. However, this lone pair is also delocalized into the aromatic π-system through resonance, which reduces its availability for nucleophilic attack compared to aliphatic amines[2]. This resonance stabilization is a key factor in aniline's moderate basicity and nucleophilicity[3].
The introduction of substituents to the benzene ring further modulates this electronic balance. Substituents exert their influence through a combination of inductive and resonance effects, either enhancing or diminishing the electron density on the nitrogen atom and, consequently, its nucleophilicity.
-
Electron-Donating Groups (EDGs): Substituents such as alkyl (-CH₃, -C₂H₅) and alkoxy (-OCH₃) groups increase the electron density on the aromatic ring through inductive and/or resonance effects. This increased electron density is partially relayed to the amino group, making the lone pair more available for nucleophilic attack and thus increasing the nucleophilicity of the aniline derivative[4].
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) pull electron density away from the aromatic ring. This deactivation of the ring reduces the electron density on the nitrogen atom, making the lone pair less available and decreasing the nucleophilicity of the substituted aniline[4].
Beyond Electronics: The Role of Steric Hindrance
While electronic effects provide a fundamental understanding of nucleophilicity trends, steric hindrance can play a decisive role, particularly with ortho-substituted anilines. A bulky substituent in the ortho position can physically impede the approach of the amino group to an electrophile, thereby reducing the reaction rate and apparent nucleophilicity, even if the substituent is electronically favorable[5]. This "ortho-effect" is a complex phenomenon that can sometimes lead to unexpected reactivity patterns[6]. For instance, an ortho-methyl group, despite being an electron-donating group, can decrease nucleophilicity due to steric hindrance[7].
The following diagram illustrates the interplay of these electronic and steric factors in determining the nucleophilicity of a substituted aniline.
Caption: Relationship between substituent effects and aniline nucleophilicity.
Quantitative Assessment: A Comparative Analysis
To move from qualitative understanding to quantitative prediction, we can compare the nucleophilicity of various substituted anilines using experimental data. A common method for this is to measure the second-order rate constants (k₂) for their reaction with a standard electrophile. The larger the rate constant, the more nucleophilic the aniline derivative.
The following table presents a compilation of experimental data for a series of para-substituted anilines, including their pKa values (a measure of basicity), Hammett substituent constants (σp, a measure of the electronic effect of the substituent), and second-order rate constants for a representative nucleophilic substitution reaction.
| Substituent (p-X) | pKa of conjugate acid | Hammett Constant (σp) | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Relative Nucleophilicity |
| -OH | 5.48 | -0.37 | 4.05 x 10⁻¹ | Very High |
| -OCH₃ | 5.34 | -0.27 | 1.08 x 10⁻¹ | High |
| -CH₃ | 5.08 | -0.17 | 4.08 x 10⁻² | Moderate-High |
| -H | 4.63 | 0.00 | 4.48 x 10⁻³ | Moderate |
| -Cl | 3.98 | 0.23 | 1.10 x 10⁻³ | Moderate-Low |
| -CN | 1.74 | 0.66 | 1.94 x 10⁻⁴ | Low |
Data compiled from various sources, including[1][6]. The rate constants are for the reaction with 2-bromo-3,5-dinitrothiophene in CH₃CN at 20°C.
As the data clearly illustrates, electron-donating groups (e.g., -OH, -OCH₃, -CH₃) with negative σp values lead to higher pKa values and significantly larger rate constants, indicating enhanced nucleophilicity. Conversely, electron-withdrawing groups (-Cl, -CN) with positive σp values result in lower pKa values and markedly smaller rate constants, signifying diminished nucleophilicity.
Experimental Protocol: Determining Nucleophilicity via Reaction Kinetics
A robust and widely applicable method for quantifying the nucleophilicity of aniline derivatives is through kinetic studies of their reaction with a suitable electrophile. Here, we outline a detailed protocol for a spectrophotometric analysis of the reaction between a substituted aniline and an electrophile that produces a colored product, allowing for the reaction progress to be monitored over time.
Objective: To determine the second-order rate constant (k₂) for the reaction of a substituted aniline with an electrophile.
Materials:
-
Substituted aniline of interest
-
Electrophile (e.g., a colored electrophile like 2,4-dinitrochlorobenzene)
-
Spectrophotometer (UV-Vis)
-
Quartz cuvettes
-
Thermostatted cell holder
-
Volumetric flasks and pipettes
-
Anhydrous solvent (e.g., acetonitrile, ethanol)
-
Stopwatch
Experimental Workflow:
Caption: Workflow for determining reaction kinetics spectrophotometrically.
Detailed Steps:
-
Solution Preparation:
-
Prepare a stock solution of the substituted aniline in the chosen anhydrous solvent.
-
Prepare a stock solution of the electrophile in the same solvent. The concentration of the aniline should be significantly higher (at least 10-fold) than the electrophile to ensure pseudo-first-order kinetics with respect to the electrophile.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the reaction product. This can be determined by running a full spectrum of a completed reaction mixture.
-
Use a thermostatted cell holder to maintain a constant temperature throughout the experiment.
-
-
Kinetic Run:
-
Pipette the required volume of the aniline solution into a quartz cuvette.
-
Place the cuvette in the thermostatted cell holder and allow it to equilibrate to the desired temperature.
-
To initiate the reaction, add a small, precise volume of the electrophile stock solution to the cuvette, start the stopwatch immediately, and mix the contents quickly and thoroughly.
-
Begin recording the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance value plateaus).
-
-
Data Analysis:
-
For a second-order reaction under pseudo-first-order conditions (with aniline in large excess), the natural logarithm of the change in absorbance of the electrophile (ln(A∞ - At)) plotted against time will yield a straight line. The pseudo-first-order rate constant (k_obs) is the negative of the slope.
-
The second-order rate constant (k₂) can then be calculated by dividing k_obs by the concentration of the aniline: k₂ = k_obs / [Aniline].
-
Repeat the experiment with different concentrations of the aniline to confirm the second-order nature of the reaction.
-
This protocol provides a reliable method for obtaining quantitative data on the nucleophilicity of substituted aniline derivatives, enabling a direct and meaningful comparison of their reactivity.
Conclusion
The nucleophilicity of substituted aniline derivatives is a multifaceted property governed by a delicate interplay of electronic and steric effects. By understanding these fundamental principles and employing rigorous experimental techniques such as kinetic analysis, researchers can quantitatively assess and compare the reactivity of different aniline derivatives. This knowledge is crucial for the rational design of experiments, the optimization of synthetic protocols, and the development of new molecules with tailored properties in the fields of drug discovery and materials science.
References
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- Berliner, E. (1950). Iodination of Aniline. Journal of the American Chemical Society, 72(9), 4003–4008.
- Souissi, S., et al. (2021). Nucleophilicities of para-substituted aniline radical cations in acetonitrile: Kinetic investigation and structure–reactivity relationships.
- Oh, H. K., Yang, J. H., Lee, H. W., & Lee, I. (2000). Nucleophilic substitution reactions of anilino thioethers with anilines in methanol. New Journal of Chemistry, 24(3), 213-219.
- Akpojivi, R. E., Emokpae, T. A., & Hirst, J. (1994). The origins of the dichotomy of amine effects in aromatic nucleophilic substitution reactions. Journal of the Chemical Society, Perkin Transactions 2, (2), 443-449.
- (2021). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. PMC.
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- (2022). pKa Data Compiled by R. Williams.
- Bolton, P. D., & Hall, F. M. (1969). The dissociation constants of some disubstituted anilines and phenols in aqueous solution at 25 °C. Journal of the Chemical Society B: Physical Organic, 259-262.
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- (2014). Ortho-effect in substituted aromatic acids and bases. Chemistry Stack Exchange.
- (2019). Integrated Kinetic and Thermodynamic Model Describing the Nitrosation of Aniline and Its Derivatives under Reaction- and Encounter-Controlled Conditions. Industrial & Engineering Chemistry Research.
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- (2018). Aniline serie and their pK a values in water and k N values for the nucleophile series with 2-chloro-5-nitro pyrimidine....
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- (2021). Nucleophilic catalysis of p -substituted aniline derivatives in acylhydrazone formation and exchange. Organic & Biomolecular Chemistry.
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biological activity comparison between fluorinated and non-fluorinated aniline analogues
[1]
Executive Summary & Strategic Rationale
In medicinal chemistry, the aniline moiety is a privileged pharmacophore, frequently serving as a hinge-binder in kinase inhibitors or a key hydrogen-bond donor in GPCR ligands. However, unsubstituted anilines often present significant liabilities: rapid oxidative clearance, potential for mutagenicity (Ames positive), and hematological toxicity (methemoglobinemia).
This guide objectively compares Non-Fluorinated Aniline scaffolds against their Fluorinated Analogues . The incorporation of fluorine—often described as "metabolic armor"—is not merely a steric substitution but a fundamental alteration of the molecule's electronic landscape.
Key Takeaway: Strategic fluorination (particularly at the para- or ortho- positions) typically lowers basicity (pKa), enhances metabolic stability (t1/2), and modulates lipophilicity (LogP), often without disrupting critical binding interactions due to fluorine’s small Van der Waals radius (1.47 Å vs 1.20 Å for Hydrogen).
Physicochemical Profiling: The Electronic Impact
The substitution of Hydrogen with Fluorine induces profound electronic changes due to fluorine's high electronegativity (3.98 Pauling scale).
Comparative Data Table: Aniline vs. Fluoroanilines
| Property | Aniline (Unsubstituted) | 2-Fluoroaniline (Ortho) | 3-Fluoroaniline (Meta) | 4-Fluoroaniline (Para) | Impact on Drug Design |
| pKa (Conjugate Acid) | ~4.6 | ~3.2 | ~3.5 | ~4.5 | Permeability: Lower pKa reduces protonation at physiological pH, improving membrane permeability and reducing lysosomal trapping. |
| LogP (Lipophilicity) | 0.90 | 1.15 | 1.15 | 1.15 | Binding: Increased lipophilicity can enhance binding to hydrophobic pockets but may increase non-specific binding. |
| Hammett Constant ( | 0.00 | +0.06 (Inductive) | +0.34 | +0.06 | Reactivity: Electron-withdrawing nature deactivates the ring toward oxidation. |
| C-X Bond Energy | 98 kcal/mol (C-H) | ~116 kcal/mol (C-F) | ~116 kcal/mol (C-F) | ~116 kcal/mol (C-F) | Stability: The C-F bond is metabolically inert to CYP450 oxidative attack. |
Expert Insight: The pKa Modulation
As a scientist, you must recognize that the ortho-fluorine effect (2-Fluoroaniline) causes the most dramatic drop in pKa (from 4.6 to 3.2). This is due to the inductive withdrawal of electron density from the nitrogen lone pair.
-
Application: If your lead compound suffers from high hERG inhibition (often linked to basic amines), switching to an ortho-fluorinated aniline can reduce basicity and potentially mitigate hERG liability while maintaining H-bond donor capability.
Metabolic Stability & Toxicology[1][2][3]
The primary driver for fluorination is the blocking of "metabolic soft spots." Anilines are prone to para-hydroxylation by Cytochrome P450 (CYP) enzymes.
Mechanism of Action
-
Non-Fluorinated: Rapidly oxidized at the para-position to form p-aminophenols, or N-hydroxylated to form reactive nitroso/hydroxylamine intermediates. These can oxidize hemoglobin (
) to methemoglobin ( ), causing toxicity. -
Fluorinated: The C-F bond is too strong for CYP enzymes to cleave. This blocks the primary clearance pathway, forcing the molecule into slower, safer metabolic routes (e.g., Phase II conjugation) or extending its half-life.
Visualization: Metabolic Divergence Pathway
The following diagram illustrates how fluorination diverts metabolism away from toxic quinone imine formation.
Caption: Comparative metabolic fate. Fluorination at the para-position blocks the formation of reactive quinone imine intermediates, shunting the molecule toward safer Phase II conjugation.
Experimental Validation Protocols
To validate the stability enhancement in your own lab, use the following self-validating workflows.
Protocol A: Microsomal Stability Assay (Intrinsic Clearance)
This assay determines the in vitro intrinsic clearance (
Reagents:
-
Pooled Liver Microsomes (Human/Rat/Mouse) – 20 mg/mL protein.
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Test Compounds (Fluorinated vs. Non-fluorinated pair).
-
Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).
Step-by-Step Methodology:
-
Pre-Incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (pH 7.4). Spike test compound to 1 µM (prevents enzyme saturation). Incubate at 37°C for 5 mins.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Control: Run a parallel "minus-NADPH" control to detect non-enzymatic degradation.
-
-
Sampling: At
mins, remove 50 µL aliquots. -
Quenching: Immediately dispense into 150 µL ice-cold ACN (Stop Solution) to precipitate proteins.
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope is the elimination rate constant.
Visualization: Stability Assay Workflow
Caption: Standardized workflow for determining metabolic stability. Critical steps include the NADPH trigger and rapid acetonitrile quenching to freeze metabolic activity.
Case Study: Dabrafenib & Kinase Inhibitors[5]
A classic example of this principle in action is the development of Dabrafenib (BRAF inhibitor) and similar kinase inhibitors.[3]
-
Challenge: Early aniline-based leads often showed rapid clearance due to electron-rich aromatic rings facilitating oxidation.
-
Solution: Introduction of fluorine atoms (often 2-fluoro or 2,6-difluoro patterns on the aniline ring).[4]
-
Result:
-
Metabolic Shielding: The Fluorine atom sterically and electronically protected the ring from oxidation.
-
Potency: The 2-Fluoro substituent often locks the aniline conformation via an intramolecular H-bond with the NH proton, pre-organizing the molecule for binding in the kinase hinge region.
-
Outcome: Improved oral bioavailability allowing for once-daily dosing.
-
Data Interpretation Guide:
When comparing your own analogues, look for a >2-fold increase in half-life to justify the synthetic complexity of fluorination. If
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
-
Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry. Link
-
Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry. Link
-
Park, B. K., et al. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology. Link
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
